REACTION_CXSMILES
|
[CH3:1][C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH2:10])=[CH:6][CH:5]=1)=[O:3].C(N(CC)CC)C.Cl[C:19]([O:21][C:22]1[CH:27]=CC([N+]([O-])=O)=CC=1)=[O:20].[C:31](OCC)(=[O:34])[NH:32][NH2:33]>C1COCC1.O>[C:2]([C:4]1[CH:9]=[CH:8][C:7]([NH:10][C:31]([NH:32][NH:33][C:19]([O:21][CH2:22][CH3:27])=[O:20])=[O:34])=[CH:6][CH:5]=1)(=[O:3])[CH3:1]
|
Name
|
|
Quantity
|
676 mg
|
Type
|
reactant
|
Smiles
|
CC(=O)C1=CC=C(C=C1)N
|
Name
|
|
Quantity
|
1.386 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
1512 mg
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
25 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1562 mg
|
Type
|
reactant
|
Smiles
|
C(NN)(=O)OCC
|
Name
|
|
Quantity
|
2.079 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at room temperature for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at 55° C. for 2 hours
|
Duration
|
2 h
|
Type
|
EXTRACTION
|
Details
|
extracted with CH2Cl2 twice
|
Type
|
WASH
|
Details
|
washed with saturated sodium bicarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was triturated in ethyl acetate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified via silica gel chromatography (10-80% ethyl acetate/heptane)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)C1=CC=C(C=C1)NC(=O)NNC(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 354 mg | |
YIELD: PERCENTYIELD | 27% | |
YIELD: CALCULATEDPERCENTYIELD | 26.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |